3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tétrahydropyrimidine-2,4-dione

Vue d'ensemble

Description

3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications Pharmaceutiques

Les dérivés de la pyrimidine sont connus pour leurs diverses activités biologiques et sont utilisés comme pharmacophores essentiels en médecine. Ils présentent des propriétés telles que antifongique, antimicrobien, antiviral, anticancéreux et anti-inflammatoire, et peuvent également être utilisés comme hypnotiques .

Recherche Anticancéreuse

Ces composés ont été criblés pour leur activité antiproliférative contre diverses lignées de cellules cancéreuses humaines, notamment les lignées de cellules cancéreuses du foie (HEPG2), du côlon (HT-29), du poumon (A549) et du sein (MCF-7) .

Études d'Inhibition Enzymatiques

Certains dérivés de la tétrahydropyrimidine ont montré un potentiel inhibiteur pour des enzymes comme l'alpha-amylase, ce qui est significatif pour la recherche sur le diabète .

Activité Antileishmanienne

Les tétrahydropyrimidines ont été évaluées pour leur activité antileishmanienne, ce qui est important dans l'étude des maladies parasitaires .

Optimisation de la Synthèse

Des recherches ont été menées pour trouver les meilleures conditions réactionnelles pour synthétiser des dérivés de la tétrahydropyrimidine sous un mode monotope en utilisant divers catalyseurs à base d'acides .

Évaluation Antimicrobienne

De nouveaux dérivés substitués de la tétrahydropyrimidine ont été synthétisés et caractérisés pour leurs propriétés antimicrobiennes .

Activité Biologique

3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 286961-14-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

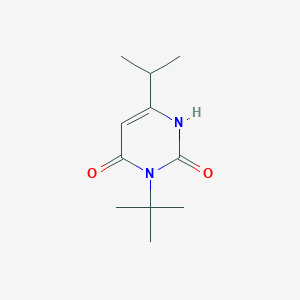

The molecular formula of 3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is , with a molecular weight of 221.29 g/mol. The compound features a tetrahydropyrimidine ring that is substituted with tert-butyl and isopropyl groups, which may influence its lipophilicity and interaction with biological targets.

Research indicates that compounds similar to 3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine derivatives often exhibit various mechanisms of action:

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes implicated in metabolic pathways or disease processes.

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation.

- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties that could mitigate oxidative stress in cells.

Antimicrobial Properties

Several studies have explored the antimicrobial activity of related tetrahydropyrimidine derivatives:

- In Vitro Studies : Compounds similar to 3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine have shown activity against various bacterial strains. For instance, a study reported significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.

Anticancer Activity

Research has indicated that tetrahydropyrimidine derivatives may possess anticancer properties:

- Cell Viability Assays : In studies involving human cancer cell lines (e.g., HeLa and MCF-7), compounds demonstrated IC50 values in the micromolar range (10–30 µM), suggesting potential for further development as anticancer agents.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various tetrahydropyrimidine derivatives. The results highlighted that 3-Tert-butyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL against E. coli, indicating moderate antibacterial activity.

Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of this compound on breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 50 - 200 µg/mL | Significant inhibition |

| Antimicrobial | S. aureus | 50 - 200 µg/mL | Significant inhibition |

| Anticancer | HeLa Cells | 10 - 30 µM | Dose-dependent toxicity |

| Anticancer | MCF-7 Cells | 10 - 30 µM | Dose-dependent toxicity |

Propriétés

IUPAC Name |

3-tert-butyl-6-propan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-7(2)8-6-9(14)13(10(15)12-8)11(3,4)5/h6-7H,1-5H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJYSAAQGCOMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C(=O)N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.